molecular formula C16H27ClN2O B13775579 2-(Dibutylamino)-2-phenylacetamide hydrochloride CAS No. 73664-38-7

2-(Dibutylamino)-2-phenylacetamide hydrochloride

Cat. No.: B13775579
CAS No.: 73664-38-7
M. Wt: 298.8 g/mol
InChI Key: VHFLLQJWOOUFQO-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-2-phenylacetamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-2-phenylacetamide hydrochloride typically involves the reaction of 2-phenylacetic acid with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dibutylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(Dibutylamino)-2-phenylacetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-phenylacetamide hydrochloride
  • 2-(Diethylamino)-2-phenylacetamide hydrochloride
  • 2-(Dipropylamino)-2-phenylacetamide hydrochloride

Uniqueness

2-(Dibutylamino)-2-phenylacetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dibutylamino group provides unique steric and electronic effects, making it different from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73664-38-7

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-(dibutylamino)-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C16H26N2O.ClH/c1-3-5-12-18(13-6-4-2)15(16(17)19)14-10-8-7-9-11-14;/h7-11,15H,3-6,12-13H2,1-2H3,(H2,17,19);1H

InChI Key

VHFLLQJWOOUFQO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(C1=CC=CC=C1)C(=O)N.Cl

Origin of Product

United States

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